1-(Bromomethyl)-2-(2,2,2-trifluoroethyl)cyclohexane
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Overview
Description
1-(Bromomethyl)-2-(2,2,2-trifluoroethyl)cyclohexane is an organic compound characterized by the presence of a bromomethyl group and a trifluoroethyl group attached to a cyclohexane ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-(2,2,2-trifluoroethyl)cyclohexane typically involves the bromination of a suitable precursor. One common method is the radical bromination of 2-(2,2,2-trifluoroethyl)cyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-(2,2,2-trifluoroethyl)cyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines are commonly used under mild to moderate conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted cyclohexane derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl-substituted cyclohexane derivatives.
Scientific Research Applications
1-(Bromomethyl)-2-(2,2,2-trifluoroethyl)cyclohexane finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-(2,2,2-trifluoroethyl)cyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trifluoroethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other molecules. The compound’s effects are mediated through its interactions with molecular targets such as enzymes, receptors, or other biomolecules, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
1-(Chloromethyl)-2-(2,2,2-trifluoroethyl)cyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-2-(2,2,2-trifluoroethyl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
1-(Bromomethyl)-2-(2,2,2-trifluoroethyl)propane: Similar structure but with a propane backbone instead of a cyclohexane ring.
Uniqueness: 1-(Bromomethyl)-2-(2,2,2-trifluoroethyl)cyclohexane is unique due to the combination of the bromomethyl and trifluoroethyl groups attached to a cyclohexane ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
1-(bromomethyl)-2-(2,2,2-trifluoroethyl)cyclohexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrF3/c10-6-8-4-2-1-3-7(8)5-9(11,12)13/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFOJCWDXLIERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(F)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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